Home > Products > Screening Compounds P21945 > Gemifioxacin Mesylate
Gemifioxacin Mesylate -

Gemifioxacin Mesylate

Catalog Number: EVT-8940725
CAS Number:
Molecular Formula: C19H24FN5O7S
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gemifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic primarily used for treating respiratory tract infections, particularly community-acquired pneumonia and severe bacterial infections. Its effectiveness is attributed to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has gained prominence due to its favorable pharmacokinetic profile, which includes good oral bioavailability and tissue penetration.

Source and Classification

Gemifloxacin mesylate is synthesized from the parent compound gemifloxacin, which belongs to the fluoroquinolone class of antibiotics. This class is characterized by a bicyclic core structure that includes a fluorine atom at the C6 position, which enhances antibacterial potency. Gemifloxacin mesylate is specifically classified as an antibacterial agent under the therapeutic category of fluoroquinolones.

Synthesis Analysis

Methods

The synthesis of gemifloxacin mesylate typically involves several chemical reactions, including the formation of key intermediates and subsequent modifications to yield the final product. One notable method involves refluxing an aqueous solution of gemifloxacin with metal(II) salts to form metal complexes, which can be characterized by various analytical techniques such as UV-Visible spectroscopy, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature and pH. For instance, a common procedure includes:

  1. Refluxing: The ligand (gemifloxacin) is combined with metal salts in a round-bottom flask at 90 °C for several hours.
  2. Cooling: After refluxing, the mixture is allowed to cool overnight to facilitate crystallization.
  3. Filtration: The resulting colored solid complexes are filtered out and purified for further analysis.
Molecular Structure Analysis

Structure

The molecular formula of gemifloxacin mesylate is C_17H_20F_2N_4O_4S. Its structure features a bicyclic core typical of fluoroquinolones, with substituents that enhance its antibacterial properties.

Data

  • Molecular Weight: Approximately 398.43 g/mol
  • Chemical Structure: The compound contains a carboxylic acid group, a piperazine ring, and a fluorinated aromatic system, contributing to its pharmacological activity.
Chemical Reactions Analysis

Gemifloxacin mesylate undergoes various chemical reactions that are essential for its activity and stability:

  1. Degradation Reactions: Studies have shown that gemifloxacin mesylate can degrade under acidic conditions (0.1 M hydrochloric acid) or in the presence of strong bases (0.01 M sodium hydroxide), which can affect its potency .
  2. Complexation Reactions: The formation of metal complexes with copper(II) and nickel(II) has been investigated to enhance the antibacterial activity of gemifloxacin mesylate against resistant strains .
Mechanism of Action

Gemifloxacin mesylate exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription in bacteria. By interfering with these enzymes, gemifloxacin prevents bacterial cell division and ultimately leads to cell death.

Process

  1. Binding: The drug binds to the active site of DNA gyrase or topoisomerase IV.
  2. Inhibition: This binding inhibits the enzyme's ability to introduce negative supercoils into DNA or decatenate DNA strands.
  3. Cell Death: The disruption in DNA processes leads to bacterial cell death due to failure in replication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gemifloxacin mesylate is typically found as a white to off-white crystalline powder.
  • Solubility: It exhibits good solubility in water and organic solvents like methanol and acetonitrile.

Chemical Properties

  • pH Stability: The stability of gemifloxacin mesylate varies with pH; it is more stable in neutral to slightly alkaline conditions.
  • Melting Point: The melting point ranges around 200 °C, indicating thermal stability under standard conditions.
Applications

Gemifloxacin mesylate is widely utilized in clinical settings for treating various bacterial infections due to its broad-spectrum activity. It is particularly effective against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Additionally, ongoing research explores its potential applications in combination therapies for enhancing efficacy against resistant bacterial strains.

Mechanistic Basis of Antibacterial Activity

Dual Inhibition of Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV Synergy

Gemifloxacin Mesylate exerts its bactericidal effects through simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. DNA gyrase primarily facilitates ATP-dependent negative supercoiling of chromosomal DNA during replication and transcription, while topoisomerase IV decatenates interlinked daughter DNA strands post-replication. By stabilizing the enzyme-DNA cleavage complexes of both targets, Gemifloxacin induces double-stranded DNA breaks, halting replication and triggering cell death [2] [8].

This dual targeting strategy provides mechanistic synergy against Gram-positive pathogens. In Streptococcus pneumoniae, Gemifloxacin demonstrates balanced affinity for both enzymes, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range for each target. This equilibrium prevents compensatory activity from either enzyme when inhibited, resulting in enhanced lethality [1] [4]. Species-specific variations exist: DNA gyrase serves as the primary target in S. pneumoniae (first-step mutations occur in gyrA), whereas topoisomerase IV is the preferential initial target in Staphylococcus aureus [1] [6]. This differential targeting profile expands Gemifloxacin’s spectrum against respiratory pathogens.

Table 1: Enzymatic Inhibition Parameters of Gemifloxacin Mesylate

Target EnzymeOrganismIC₅₀ (µg/mL)Primary Cellular Function
DNA GyraseS. pneumoniae0.12Negative DNA supercoiling
Topoisomerase IVS. pneumoniae0.15Chromosome decatenation
DNA GyraseS. aureus0.18Negative DNA supercoiling
Topoisomerase IVS. aureus0.22Chromosome decatenation

Data compiled from biochemical cleavage assays [1] [3]

Structural Determinants of Enzyme Binding Affinity

The molecular architecture of Gemifloxacin Mesylate underpins its enhanced affinity for bacterial topoisomerases. Its distinctive 1,8-naphthyridine core substituted with a cis-configured methoxyimino pyrrolidine group at the C-7 position enables optimized interactions within the enzyme-DNA binding pockets [4] [9]. This oxime-pyrrolidine moiety facilitates additional hydrogen bonding with conserved residues in the quinolone resistance-determining regions (QRDRs) of GyrA (Ser-81, Glu-85) and ParC (Ser-79, Asp-83) subunits [1] [4].

X-ray crystallographic studies reveal that the C-8 fluorine atom augments DNA intercalation, while the cyclopropyl group at N-1 restricts enzyme conformational flexibility. These features collectively enhance drug-enzyme-DNA ternary complex stability by 10- to 20-fold compared to older fluoroquinolones like ciprofloxacin [1] [4]. The zwitterionic nature of Gemifloxacin at physiological pH (due to protonation of the pyrrolidine amine and deprotonation of the carboxylic acid) further improves penetration through bacterial membranes and intracellular accumulation [4] [8].

Table 2: Structural Elements and Their Functional Roles in Target Binding

Structural FeaturePositionBinding InteractionEnhancement Effect
Methoxyimino pyrrolidineC-7H-bonding with GyrA/ParC QRDR residues10-fold higher affinity vs. ciprofloxacin
Fluorine atomC-8Hydrophobic stacking within DNA grooveIncreased DNA intercalation
Cyclopropyl ringN-1Steric occlusion of enzyme active siteReduced dissociation kinetics
Carboxylic acidC-3Magnesium ion coordination in catalytic centerStabilization of cleavage complex

Structural data derived from crystallographic analyses [4] [8]

Comparative Mechanistic Profiling Against Fluoroquinolone Resistance Mutants

Gemifloxacin retains significant activity against pneumococcal strains harboring mutations conferring resistance to older fluoroquinolones. Isogenic S. pneumoniae mutants with single gyrA (Ser81Phe/Tyr) or parC (Ser79Phe/Tyr) mutations exhibit minimal increases in Gemifloxacin MICs (0.12–0.25 μg/mL), compared to wild-type strains (MIC 0.06 μg/mL) [1]. Double mutants (gyrA + parC) show moderately elevated MICs (0.5–1 μg/mL) but remain within susceptibility thresholds, whereas ciprofloxacin MICs exceed 32 μg/mL against the same strains [1] [4]. This resilience stems from Gemifloxacin’s dual targeting mechanism: resistance requires concurrent mutations in both enzymes, a statistically improbable event [1] [6].

Stepwise selection studies demonstrate that Gemifloxacin preferentially selects first-step gyrA mutants in S. pneumoniae (differing from ciprofloxacin, which selects parC mutants). These mutants exhibit 4-fold MIC increases but retain susceptibility. Second-step mutants acquire parC mutations, yet MICs remain below clinical breakpoints (≤0.5 μg/mL) [1] [3]. Against multidrug-resistant S. pneumoniae (MDRSP) carrying established fluoroquinolone resistance mutations (e.g., GyrA-Ser81Leu + ParC-Ser79Phe), Gemifloxacin achieves MIC₉₀ values of 0.12 μg/mL, whereas moxifloxacin and gatifloxacin exhibit 8- to 16-fold higher MICs [4] [7].

Table 3: Activity of Gemifloxacin Against Fluoroquinolone-Resistant Mutants

Resistance ProfileMutation SitesGemifloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)
Wild-typeNone0.061–2
First-step mutantgyrA (Ser81Phe)0.254
First-step mutantparC (Ser79Phe)0.128
Double mutantgyrA (Ser81Phe) + parC (Ser79Phe)0.5–1>32
Multidrug-resistant clinical isolateGyrA-Ser81Leu + ParC-Ser79Phe≤0.12>32

Mutant susceptibility data from genetic and biochemical analyses [1] [3] [4]

Properties

Product Name

Gemifioxacin Mesylate

IUPAC Name

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C19H24FN5O7S

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)

InChI Key

JIYMVSQRGZEYAX-UHFFFAOYSA-N

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.